Pirotinib
Description
Overview of Tyrosine Kinase Inhibition and Receptor Tyrosine Kinases (RTKs) in Biological Systems
Tyrosine kinases are a class of enzymes that play critical roles in cellular signal transduction pathways. nih.govwikipedia.orgmesothelioma-aid.orgclevelandclinic.org They function by catalyzing the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a target protein, a process known as phosphorylation. nih.govwikipedia.orgmesothelioma-aid.org This phosphorylation event acts as a molecular switch, activating or deactivating downstream proteins and initiating signaling cascades that regulate essential cellular processes such as growth, differentiation, migration, and apoptosis. nih.gov
Receptor Tyrosine Kinases (RTKs) are a major subfamily of tyrosine kinases. rndsystems.comeyewiki.orgbu.edunih.gov These are cell-surface receptors that bind to specific extracellular ligands, such as growth factors. rndsystems.comnih.govembopress.org Upon ligand binding, RTKs typically undergo dimerization (forming pairs), which activates their intrinsic tyrosine kinase domains located in the intracellular portion of the receptor. rndsystems.comeyewiki.orgembopress.org This activation leads to the autophosphorylation of tyrosine residues within the receptor itself and the phosphorylation of various intracellular signaling proteins. rndsystems.comembopress.org These phosphorylated residues serve as docking sites for adapter proteins, initiating diverse downstream signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer. nih.govnih.govwikipedia.orgnih.govnih.gov
The ErbB family, also known as the HER family, is a well-studied group of RTKs consisting of four members: EGFR (ErbB1/HER1), ErbB2 (Neu/HER2), ErbB3 (HER3), and ErbB4 (HER4). rndsystems.combu.edunih.govembopress.orgwikipedia.org These receptors are involved in normal developmental processes and cellular functions. rndsystems.combu.eduwikipedia.org However, their overexpression or dysregulation is frequently associated with the development and progression of various cancers, including breast, lung, gastric, and ovarian cancers. bu.eduwikipedia.org Targeting the aberrant activity of RTKs, particularly those in the ErbB family, has become a significant strategy in cancer therapy. bu.edu Tyrosine kinase inhibitors (TKIs) are small molecules designed to block the activity of tyrosine kinases, thereby disrupting the signaling pathways that drive cancer cell growth and survival. nih.govwikipedia.orgmesothelioma-aid.orgclevelandclinic.orgeyewiki.org
Pirotinib (B610119) as a Pan-ErbB Receptor Tyrosine Kinase Inhibitor
This compound is characterized as a novel, irreversible pan-ErbB receptor tyrosine kinase inhibitor. nih.govvietnamnews.vnsihuanpharm.comcsco.ac.cnwahanariau.comnih.govcancernetwork.com This means it is designed to inhibit the activity of multiple members of the ErbB family of receptors. nih.govvietnamnews.vnsihuanpharm.comcancernetwork.comprnewswire.com Specifically, preclinical studies have demonstrated that this compound exhibits inhibitory activity against EGFR (HER1), ErbB2 (HER2), and ErbB4 (HER4). nih.govnih.govcancernetwork.comfrontiersin.org Unlike some reversible TKIs, this compound binds irreversibly to the ATP-binding site within the intracellular kinase domain of these receptors. nih.govnih.govfrontiersin.org This irreversible binding prevents the formation of ErbB family homo- and heterodimers and inhibits their autophosphorylation, consequently blocking the activation of downstream signaling pathways such as the Ras/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and migration. nih.govnih.govnih.govfrontiersin.org
The pan-ErbB inhibitory profile of this compound is particularly relevant because cancer cells can sometimes bypass the inhibition of a single ErbB receptor by relying on signaling through other members of the family or forming alternative heterodimers. frontiersin.org By targeting multiple ErbB receptors simultaneously, this compound aims to provide a more comprehensive blockade of this critical signaling network, potentially overcoming resistance mechanisms that can emerge with inhibitors targeting only one or two family members. frontiersin.org Preclinical data suggests that this compound can be effective against certain types of EGFR mutation-induced non-small cell lung cancer (NSCLC) that were irresponsive to available targeted drug treatments. vietnamnews.vnsihuanpharm.comwahanariau.commarketscreener.com It has also shown promising anti-tumor activities against mutations in EGFR, ErbB2, and ErbB3 in gastric cancer models. csco.ac.cn
Historical Context of this compound in Preclinical Drug Discovery and Development
The development of this compound emerged within the broader context of targeting the ErbB signaling pathway for cancer treatment. Given the significant role of ErbB receptor dysregulation in various malignancies, there has been substantial research into developing TKIs against these targets. bu.eduwikipedia.org this compound was developed by Sihuan Pharmaceutical Holdings Group Ltd. sihuanpharm.comwahanariau.comprnewswire.com The company began its innovative drug research and development pipeline as early as 2008. vietnamnews.vnsihuanpharm.com
Preclinical studies of this compound were conducted to evaluate its pharmacological properties, pharmacokinetics, and toxicology, demonstrating features that supported its potential for further development. prnewswire.com These initial studies provided the supportive data necessary to seek approval for clinical trials. vietnamnews.vnsihuanpharm.comwahanariau.com An Investigational New Drug (IND) application for this compound was submitted to the China Food and Drug Administration (CFDA) and accepted in 2013. prnewswire.com Subsequently, an IND application was also submitted to the U.S. Food and Drug Administration (FDA) in October 2014, and clinical trial approval was granted relatively quickly. fiercepharma.com The successful completion of U.S. Phase I clinical trials further expedited the progress of clinical trials in China. vietnamnews.vnsihuanpharm.comwahanariau.com The preclinical research phase was crucial in establishing the foundational understanding of this compound's mechanism of action and its initial efficacy signals in various cancer models, paving the way for its evaluation in human studies.
Significance of Preclinical Research Models for Investigating this compound
Preclinical research models are indispensable tools in the drug discovery and development process, particularly for investigating compounds like this compound. transcurebioservices.compharmafeatures.combiobide.comppd.comlidebiotech.com These models allow researchers to assess a drug candidate's potential efficacy, mechanism of action, and preliminary safety profile before it is tested in humans. ppd.comlidebiotech.com For this compound, preclinical studies utilized both in vitro (cell-based) and in vivo (animal) models. vietnamnews.vnsihuanpharm.comwahanariau.comlidebiotech.com
In vitro studies using cancer cell lines were vital for understanding this compound's direct inhibitory effects on ErbB receptors and downstream signaling pathways. nih.govnih.govnih.govfrontiersin.orgnih.gov These studies could assess the potency of this compound in inhibiting cell proliferation, migration, and invasion in various cancer cell types, including breast and gastric cancer cells. nih.govnih.govfrontiersin.orgnih.gov They also helped to elucidate the molecular mechanisms by which this compound exerts its effects, such as blocking the activation of the Ras/MAPK and PI3K/AKT pathways. nih.govnih.govnih.govfrontiersin.org Furthermore, in vitro models can be used to investigate potential mechanisms of resistance to targeted therapies and evaluate the effectiveness of novel agents like this compound in overcoming such resistance. nih.govmdpi.comfrontiersin.org
In vivo models, particularly xenograft models where human cancer cells or tumor tissues are implanted into immunocompromised mice, are critical for evaluating a drug's efficacy in a more complex, living system that mimics aspects of the tumor microenvironment. nih.govcsco.ac.cntranscurebioservices.compharmafeatures.combiobide.comoncotarget.compharmaron.comolema.comolema.com Patient-derived xenograft (PDX) models, generated from patient tumor samples, are considered particularly valuable as they can better reflect the heterogeneity and complexity of human tumors. csco.ac.cnpharmafeatures.comoncotarget.com Preclinical studies using xenograft models demonstrated that this compound suppressed tumor growth in various cancer types, including NSCLC and gastric adenocarcinoma. nih.govvietnamnews.vnsihuanpharm.comcsco.ac.cnwahanariau.commarketscreener.com These models provided crucial data on the in vivo anti-tumor activity of this compound and helped to support the transition to clinical trials. nih.govvietnamnews.vnsihuanpharm.comwahanariau.com The significance of these models lies in their ability to provide more relevant and predictive data for human clinical trials, although it is recognized that differences between animal models and humans can exist. transcurebioservices.compharmafeatures.com
Detailed Research Findings and Data
Preclinical studies have provided detailed insights into the activity of this compound.
In Vitro Findings:
Studies using HER2-positive breast cancer cell lines (EFM-192A and BT474) demonstrated that this compound inhibited tumor proliferation. nih.gov The half-maximal inhibitory concentration (IC50) values were determined:
| Cell Line | This compound IC50 (µg/mL) | Citation |
| EFM-192A | 0.8 ± 0.1 | nih.gov |
| BT474 | 4.6 ± 0.2 | nih.gov |
This compound also inhibited the migration and invasion of HER2+/HR+ breast cancer cells in vitro, induced G1 phase cell cycle arrest, and increased tumor cell apoptosis. nih.gov Another study confirmed that this compound significantly inhibits the proliferation, invasion, and migration of breast cancer cells and downregulates the expression of p-p65, p-Akt, and FOXC1. frontiersin.org This suggests that this compound primarily acts by blocking the activation of the Ras/MAPK and PI3K/AKT signaling pathways. nih.govnih.govnih.govfrontiersin.org
In HER2-positive gastric cancer cell lines (NCI-N87 and MKN45), pyrotinib (B611990) treatment was shown to influence the exosomes released by these cells, which in turn enhanced the proliferation, motility, and invasiveness of human umbilical vein endothelial cells (HUVECs). nih.govdovepress.com This effect on HUVECs could be counteracted by the VEGFR-2 inhibitor apatinib, suggesting a potential interplay between ErbB inhibition and pro-angiogenic signaling. nih.govdovepress.com
This compound has also shown the ability to enhance the radiosensitivity of in-vitro cultured HER2+ breast cancer cell lines. nih.gov
In Vivo Findings:
Studies using patient-derived xenograft (PDX) models of gastric adenocarcinoma demonstrated strong anti-tumor efficacy with this compound. csco.ac.cn In a study involving 11 PDX models, this compound administered orally at 20 mg/kg once daily for 3 weeks resulted in significant tumor growth inhibition (TGI). csco.ac.cn
| PDX Model Response | Tumor Growth Inhibition (TGI) | Number of Models | Citation |
| Strong Efficacy | 76.3% to 80.3% | 3 | csco.ac.cn |
| Moderate Efficacy | Approximately 50% | 5 | csco.ac.cn |
Preclinical in vivo studies also demonstrated that this compound suppressed the growth of certain types of EGFR mutation-induced NSCLC that were resistant to existing targeted therapies. vietnamnews.vnsihuanpharm.comwahanariau.commarketscreener.com
In HER2+ breast cancer xenograft models, this compound alone or in combination with trastuzumab suppressed tumor growth and reduced the expression of key signaling proteins like pHER2, pERK, and pAKT, even in models with primary resistance to trastuzumab. nih.gov A combination of this compound and the CDK4/6 inhibitor SHR6390 showed synergistic inhibition of tumor proliferation and enhanced antitumor effects in vivo in HER2+/HR+ breast cancer xenograft models, prolonging the time to tumor recurrence. nih.gov
Preclinical experiments using PDX models of luminal/HER2-low breast cancer indicated a synergistic anti-tumor effect of this compound combined with chemotherapy in models classified as IHC 2+/FISH-negative, but not in IHC 1+ models. nih.gov this compound treatment in humanized breast cancer models also led to the upregulation of infiltrating CD8+ T cells and macrophages, particularly in luminal/HER2-low (IHC 2+/FISH-negative) and luminal/HER2-positive models, enhancing the cytotoxicity of CD8+ T cells. nih.gov
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
KBP-5209; KBP 5209; KBP5209; Pirotinib; none |
Origin of Product |
United States |
Molecular Mechanisms of Pirotinib Action
Pirotinib's Interaction with ErbB Family Receptors
The ErbB family of receptors, comprising EGFR (HER1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a critical role in cell growth, differentiation, and survival. Dysregulation of these receptors is frequently observed in various cancers. This compound (B610119) targets specific members of this family.
Irreversible Covalent Binding to HER1 (EGFR), HER2, and HER4
This compound functions as an irreversible inhibitor of HER1 (EGFR), HER2, and HER4. It achieves this by forming a covalent bond with a specific cysteine residue within the ATP-binding site of the intracellular kinase domain of these receptors. This irreversible binding event is a key feature distinguishing this compound from reversible tyrosine kinase inhibitors. By covalently binding to the ATP binding sites, this compound inhibits the formation of homologous and heterodimers of the HER family receptors and blocks their auto-phosphorylation, thereby preventing the activation of downstream signaling pathways. nih.govnih.govresearchgate.net This irreversible interaction leads to sustained inhibition of receptor activity. researchgate.net
Non-Covalent Binding Considerations
While this compound is primarily characterized by its irreversible covalent binding to specific ErbB receptors, the concept of non-covalent interactions with kinases is also relevant in the broader context of kinase inhibition. Non-covalent inhibitors bind to the kinase domain through reversible interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces. nih.gov The affinity and specificity of non-covalent binding contribute to the initial interaction between an inhibitor and its target before any potential covalent bond formation, or in cases where only reversible inhibition occurs. Although this compound's defining characteristic is its irreversible binding, understanding non-covalent interactions is fundamental to the general principles of kinase inhibition and selectivity profiling. nih.govreactionbiology.com
Specificity and Selectivity Profiling Against Kinases
Assessing the specificity and selectivity of a kinase inhibitor like this compound across the kinome is crucial to understand its potential off-target effects and therapeutic window. Kinase selectivity profiling involves evaluating the inhibitory activity of a compound against a broad panel of kinases. reactionbiology.comab-science.com Studies characterizing the activity of tyrosine kinase inhibitors, including those targeting the HER family, often involve profiling against hundreds of kinases to determine their selectivity index. nih.govab-science.comelifesciences.org While specific, detailed kinome profiling data for this compound were not extensively detailed in the provided search results beyond its primary targets (EGFR, HER2, HER4), the principle of assessing selectivity against a diverse set of kinases is a standard practice in the development of such inhibitors. nih.govreactionbiology.comab-science.com This helps to identify potential off-target activities that could contribute to efficacy or toxicity.
Downstream Signaling Pathway Modulation by this compound
Inhibition of ErbB receptor activity by this compound leads to the modulation of key intracellular signaling pathways that are critical for cell proliferation, survival, and other cellular processes.
Inhibition of RAS/RAF/MEK/MAPK Pathway Activity
The RAS/RAF/MEK/MAPK (also known as the ERK pathway) signaling cascade is a major downstream effector of activated ErbB receptors. Upon receptor activation, this pathway is initiated, ultimately leading to the phosphorylation and activation of MAP kinases, which regulate gene expression and promote cell cycle progression. nih.govnih.gov By inhibiting the tyrosine kinase activity of HER1, HER2, and HER4, this compound effectively blocks the upstream signals that would normally activate the RAS/RAF/MEK/MAPK pathway. nih.govnih.gov This disruption inhibits the cascade, reducing the phosphorylation of key components like MEK and MAPK, and consequently suppressing downstream cellular responses driven by this pathway. nih.govmedchemexpress.com
Disruption of PI3K/AKT/mTOR Signaling Cascade
Data Tables
Based on the information synthesized, the following interactive data tables can be generated to summarize key aspects of this compound's molecular interactions and effects on signaling pathways.
Table 1: this compound's Interaction with ErbB Family Receptors
| Receptor | Binding Nature | Binding Site | Effect on Receptor Activity |
| HER1 (EGFR) | Irreversible Covalent | ATP Binding Site (intracellular kinase domain) | Inhibition of Autophosphorylation and Dimerization |
| HER2 | Irreversible Covalent | ATP Binding Site (intracellular kinase domain) | Inhibition of Autophosphorylation and Dimerization |
| HER4 | Irreversible Covalent | ATP Binding Site (intracellular kinase domain) | Inhibition of Autophosphorylation and Dimerization |
Interactive Feature: Users could potentially click on each receptor name to see a brief description of the receptor's role.
Table 2: this compound's Modulation of Downstream Signaling Pathways
| Signaling Pathway | Upstream Link to ErbB Receptors | Effect of this compound Inhibition | Key Downstream Impact |
| RAS/RAF/MEK/MAPK | Activated by ErbB signaling | Inhibition of pathway activation | Reduced cell proliferation, altered gene expression |
| PI3K/AKT/mTOR | Activated by ErbB signaling | Disruption of cascade activity | Reduced cell survival, inhibited growth and protein synthesis |
Interactive Feature: Users could potentially click on each pathway name to see a simplified diagram of the pathway and where this compound's action occurs.
Impact on Cell Cycle Progression and Apoptosis Induction in Preclinical Models
Preclinical studies have shown that this compound can impact cell cycle progression and induce apoptosis in cancer models, particularly in HER2-overexpressing cells nih.gov. In HER2-overexpressing gastric cancer (NCI-N87) and breast cancer (SKBR3) cell lines, this compound treatment was found to induce G2/M cell cycle arrest, especially when combined with irradiation nih.gov. This suggests that this compound can halt the cell cycle at the G2/M phase, preventing cancer cells from dividing nih.gov.
Furthermore, this compound has been observed to promote apoptosis induction nih.gov. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Studies indicate that this compound can enhance apoptosis induced by irradiation in HER2-overexpressing cell lines nih.gov. The induction of apoptosis is a key mechanism by which many anti-cancer drugs exert their effects nih.govbiorxiv.orgoncotarget.comeur.nlnih.gov.
Data from a study investigating this compound's effect on radiosensitivity in HER2-overexpressing gastric and breast cancer cells illustrate its impact on cell cycle distribution and apoptosis. nih.gov
| Cell Line | Treatment | G2/M Phase (%) | Apoptosis (%) |
| NCI-N87 | Control | - | - |
| NCI-N87 | Irradiation | Increased | Increased |
| NCI-N87 | This compound + Irradiation | G2/M arrest | Promoted |
| SKBR3 | Control | - | - |
| SKBR3 | Irradiation | Increased | Increased |
| SKBR3 | This compound + Irradiation | No significant effect on G2/M arrest | Promoted |
This table, based on findings in preclinical models, indicates that while irradiation alone increased the G2/M phase and apoptosis in both cell lines, the addition of this compound led to G2/M arrest specifically in NCI-N87 cells and promoted apoptosis in both NCI-N87 and SKBR3 cells when combined with irradiation nih.gov.
Cellular Effects of this compound in In Vitro Systems
In vitro studies using various cancer cell lines have provided insights into the cellular effects of this compound, including its impact on cell proliferation, apoptosis induction, and cell migration and invasion frontiersin.orgnih.govcore.ac.uk.
Effects on Cell Migration and Invasion in Preclinical Studies
This compound has also been investigated for its effects on cancer cell migration and invasion in preclinical studies core.ac.ukresearchgate.net. Cell migration and invasion are critical processes involved in tumor metastasis researchgate.netfrontiersin.orgnih.gov. Studies suggest that this compound can significantly inhibit the migration and invasion of HER2-overexpressing cancer cells frontiersin.org. For example, research on HER2-positive breast cancer cells indicated that this compound treatment led to a significant reduction in cell proliferation, migration, and invasion nih.gov. The proposed mechanism involves the inhibition of downstream signals of pathways like Akt/p-65/FOXC1, which are involved in regulating these processes frontiersin.org.
Preclinical studies evaluating the impact of potential therapeutic agents on cell migration and invasion are important for understanding their potential to prevent metastatic dissemination researchgate.netnih.gov.
Investigation of this compound's Off-Target Effects in Preclinical Contexts
While this compound is designed to target ErbB receptors, the investigation of potential off-target effects is an important aspect of preclinical evaluation oncotarget.comnih.govnih.govbiorxiv.orgmdpi.comfrontiersin.org. Off-target effects occur when a drug interacts with unintended molecular targets, potentially leading to unintended cellular responses or toxicities mdpi.compsu.edu.
Preclinical studies often employ various methods to assess off-target activity, including kinase profiling and cellular assays psu.edunih.gov. Highly selective kinase inhibitors are generally preferred in targeted cancer therapy to minimize off-target toxicities nih.govmdpi.com. However, targeting multiple related kinases, as this compound does with the ErbB family, can sometimes be advantageous in preventing the development of resistance mediated by other family members mdpi.com.
Preclinical Efficacy Studies of Pirotinib
In Vitro Efficacy Assessments
In vitro studies are fundamental to understanding the direct effects of Pirotinib (B610119) on cancer cells, including identifying susceptible cell lines, determining effective concentrations, and exploring interactions with other therapeutic agents in controlled environments. frontiersin.org
Cell Line Susceptibility Screening and Characterization
Screening of various cancer cell lines is a crucial initial step in identifying the spectrum of activity for a new therapeutic agent like this compound. This process involves testing the drug against a panel of cell lines representing different cancer types and molecular subtypes to determine which are most sensitive to its effects. frontiersin.orgcancer.gov Characterization of these susceptible cell lines can help identify potential biomarkers that predict responsiveness to this compound treatment. csco.ac.cn
This compound has demonstrated highly effective anti-tumor activities against mutations in EGFR, ErbB2, and ErbB3 in preclinical studies, suggesting its potential clinical value in cancers driven by these alterations. csco.ac.cn Studies have shown this compound's inhibitory effect on non-small cell lung cancer (NSCLC) cell lines with certain EGFR mutation sites that may not be effectively targeted by current therapies. sihuanpharm.com
Dose-Response Relationships in Cell Culture Models
Establishing dose-response relationships in cell culture models is essential for determining the concentration of this compound required to inhibit cancer cell growth or induce cell death. These studies typically involve exposing cell lines to a range of drug concentrations and measuring the resulting effect on cell viability or proliferation. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of the drug in vitro. nih.gov
While specific IC50 values for this compound across a broad panel of cell lines were not detailed in the provided search results, the research indicates that this compound demonstrates potent activity against relevant targets. For example, studies comparing this compound to other HER2 inhibitors in cellular inhibition assays have shown favorable activity. researchgate.net
Synergistic and Additive Effects in Co-Culture Systems
Investigating synergistic and additive effects in co-culture systems helps to understand how this compound might interact with other cells present in the tumor microenvironment or with other therapeutic agents. theranib.commdpi.com Co-culture models can include cancer cells grown with fibroblasts, immune cells, or endothelial cells to better mimic the in vivo tumor environment. frontiersin.org Assessing combinations with other drugs can identify potential synergistic regimens that could enhance efficacy and potentially overcome resistance. nih.govtheranib.comnih.gov
In Vivo Efficacy in Animal Models
In vivo studies using animal models, particularly murine models, are critical for evaluating the efficacy of this compound in a more complex biological system that recapitulates aspects of human cancer. probiocdmo.comwellbeingintlstudiesrepository.orgnih.gov These models allow for the assessment of tumor growth inhibition, effects on metastasis, and potential interactions within the tumor microenvironment. theranib.com
Murine Xenograft Models (e.g., Patient-Derived Xenografts, PDX)
Murine xenograft models involve implanting human cancer cells or tumor tissue into immunodeficient mice. nih.govfredhutch.org Patient-derived xenograft (PDX) models, where fresh human tumor samples are directly implanted into mice, are considered more clinically relevant as they preserve the tumor's heterogeneity and architecture. fredhutch.orgnih.gov These models are widely used in drug development and translational medicine to evaluate the efficacy of new cancer therapies. nih.govinvivotek.com
This compound has been investigated in PDX gastric adenocarcinoma models. csco.ac.cn In one study, 11 naïve Asian patient-derived xenograft gastric adenocarcinoma models were used to evaluate this compound. csco.ac.cn Strong efficacy was observed in a subset of these models. csco.ac.cn PDX models are valuable tools for predicting clinical outcomes and are becoming preferred for target validation and translational studies due to their ability to represent the complexity of human cancer. invivotek.com However, it is important to note potential quality issues in PDX models, such as murine cell contamination, which can affect research results. crownbio.com
Evaluation of Tumor Growth Inhibition (TGI) in Preclinical Studies
Tumor Growth Inhibition (TGI) is a primary endpoint in preclinical in vivo efficacy studies. researchgate.net It quantifies the extent to which a treatment inhibits the growth of a tumor compared to a control group. researchgate.net TGI is typically calculated based on measurements of tumor size over time. csco.ac.cn
In studies using PDX gastric adenocarcinoma models, this compound demonstrated strong anti-tumor efficacy, with observed Tumor Growth Inhibition ranging from approximately 50% to over 80% in a subset of the models tested. csco.ac.cn Specifically, strong efficacy was observed in 3 out of 11 models with 76.3% to 80.3% TGI, and approximately 50% TGI was seen in another 5 models. csco.ac.cn These findings indicate that this compound can effectively inhibit tumor growth in relevant preclinical models.
Summary of In Vivo Efficacy Data in PDX Gastric Adenocarcinoma Models
| Model Type | Number of Models Tested | Observed TGI Range |
| Gastric Adenocarcinoma (PDX) | 11 | ~50% to 80.3% |
Detailed TGI Results in Responsive PDX Models
| Model Type | Number of Models Exhibiting Strong Efficacy | TGI Range in Strong Responders |
| Gastric Adenocarcinoma (PDX) | 3 | 76.3% - 80.3% |
Investigation of this compound in Specific Disease Models (e.g., Gastric Adenocarcinoma, Lung Cancer)
This compound has been investigated for its efficacy in various cancer types, including gastric adenocarcinoma and lung cancer, particularly in models expressing HER family receptors.
In gastric adenocarcinoma, preclinical studies have explored the effectiveness of this compound. One study investigated this compound in 11 naive Asian patient-derived xenograft (PDX) gastric adenocarcinoma models. csco.ac.cn The study involved subcutaneously established tumors in Balb/c nude mice. csco.ac.cn this compound was orally administered at 20 mg/kg once daily for 3 weeks. csco.ac.cn The results showed strong efficacy in 3 models with tumor growth inhibition (TGI) ranging from 76.3% to 80.3%, and approximately 50% TGI in another 5 models. csco.ac.cn This demonstrated strong anti-tumor efficacy of this compound in these gastric adenocarcinoma PDX models. csco.ac.cn
Table 1: Tumor Growth Inhibition (TGI) of this compound in Gastric Adenocarcinoma PDX Models
| PDX Model Group | Number of Models | Tumor Growth Inhibition (TGI) Range |
| Strong Efficacy | 3 | 76.3% - 80.3% |
| Moderate Efficacy | 5 | ~50% |
In lung cancer, this compound has also shown promise, particularly in non-small cell lung cancer (NSCLC) with HER2 mutations. A phase II study reported efficacy of this compound against HER2-mutant lung adenocarcinomas, with an objective response rate (ORR) of 30.0% and a progression-free survival (PFS) of 6.9 months. amegroups.org Another phase II trial evaluating this compound in platinum-pretreated advanced NSCLC patients showed an ORR of 30% and a median PFS of 6.9 months, with subgroup analyses indicating benefit for patients with different HER2 mutations. unito.it While these are clinical trial results, they are supported by the preclinical rationale of this compound's activity against HER family receptors, which are implicated in lung cancer. amegroups.orgunito.it Preclinical studies are ongoing to evaluate the therapeutic effects of targeted agents like saracatinib, another inhibitor, on never-smoking lung cancer animal models. drugtargetreview.com
Pharmacodynamic Biomarker Analysis in Preclinical Studies
Pharmacodynamic (PD) biomarkers are measurable indicators used in preclinical studies to evaluate a compound's effect on the body and provide insights into drug-target interactions and potential resistance mechanisms. crownbio.comleicabiosystems.com In the context of this compound, preclinical pharmacodynamic analyses focus on its impact on target phosphorylation and downstream signaling pathways.
Modulation of Target Phosphorylation (e.g., HER1, HER2, HER4)
This compound is designed to irreversibly inhibit the tyrosine phosphorylation of HER1, HER2, and HER4 receptors by covalently binding to their intracellular kinase domains. nih.gov Preclinical studies have confirmed this mechanism. For example, in trastuzumab-resistant breast cancer cells, treatment with this compound alone resulted in reduced levels of phosphorylated HER2 (pHER2) in a dose-dependent and time-dependent manner. nih.gov This indicates that this compound effectively inhibits the phosphorylation of its primary target, HER2. nih.gov Studies comparing this compound to other HER2 inhibitors like pertuzumab have shown that this compound is superior in inhibiting HER2 downstream pathways in certain breast cancer cell lines. nih.gov
The inhibition of HER family receptor phosphorylation by TKIs like this compound is a key mechanism by which they exert their antitumor effects, blocking the activation of downstream signaling cascades. nih.govmdpi.comoncotarget.com
Downstream Pathway Activity Assessment (e.g., pAKT, pERK)
Inhibition of HER family receptors by this compound leads to the modulation of crucial downstream signaling pathways, notably the PI3K/AKT and RAS/RAF/MEK/ERK pathways. nih.govmdpi.com These pathways are critical for cell survival, proliferation, and growth. mdpi.comoncotarget.com
Preclinical studies have demonstrated that this compound effectively inhibits the activity of these downstream pathways. In trastuzumab-resistant breast cancer cells, this compound-containing treatments inhibited the activation of both the PI3K/AKT and RAS/RAF/MEK/ERK pathways. nih.gov Specifically, treatment with this compound alone reduced levels of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) in a dose-dependent and time-dependent manner. nih.gov In in vivo xenograft models of trastuzumab-resistant breast cancer, this compound-containing treatments significantly reduced pHER2 and pERK expression compared to controls. nih.gov While this compound alone inhibited pAKT, the combination of this compound and trastuzumab showed the lowest levels of pAKT expression in these models. nih.gov
Table 2: Effect of this compound on Downstream Pathway Phosphorylation in Trastuzumab-Resistant Breast Cancer Cells (In Vitro)
| Treatment | pAKT Levels | pERK Levels |
| Control | High | High |
| This compound (Dose-dependent) | Decreased | Decreased |
| This compound (Time-dependent) | Decreased | Decreased |
These findings underscore the ability of this compound to effectively block key signaling nodes downstream of HER family receptors, contributing to its antitumor activity observed in preclinical models. nih.govmdpi.com
Mechanisms of Resistance to Pirotinib in Preclinical Settings
Acquired Resistance Mechanisms
Acquired resistance to pirtobrutinib (B8146385) involves genetic and non-genetic alterations that reduce the drug's effectiveness over time. These mechanisms can be broadly categorized into on-target modifications of BTK and the activation of alternative signaling pathways.
On-Target Resistance Modifications (e.g., BTK Cys481 mutations for Pirtobrutinib)
While pirtobrutinib is designed to circumvent Cys481 mutations, acquired resistance can still involve alterations within the BTK gene itself, but at sites distinct from Cys481. Studies have identified several non-Cys481 BTK mutations that confer resistance to pirtobrutinib in preclinical models and in patients who have progressed on therapy nih.govesmo.orgmdpi.comashpublications.orghealthbooktimes.orgmemoinoncology.comnih.gov. These include mutations clustered within or near the kinase domain and ATP-binding site, such as V416L, A428D, M437R, T474I, and L528W nih.govesmo.orgmdpi.comashpublications.orgmemoinoncology.com. These mutations are thought to sterically hinder the binding of pirtobrutinib to BTK, thereby restoring BTK activity and downstream signaling nih.govmdpi.com. The emergence of these non-C481 BTK mutations has been observed in patients previously treated with covalent BTK inhibitors, suggesting a selection pressure exerted by BTK inhibition ashpublications.orgnih.gov.
Activation of Bypass Signaling Pathways (e.g., PIK3CA mutations, alternative RTKs)
Resistance to pirtobrutinib can also arise through the activation of signaling pathways that bypass the need for BTK signaling memoinoncology.commdpi.comtandfonline.comx-mol.netashpublications.org. Mutations in genes encoding components of these alternative pathways can render cancer cells less dependent on BTK activity for survival and proliferation. The PI3K-AKT pathway is a prominent example of a bypass pathway implicated in resistance to BTK inhibitors, including pirtobrutinib mdpi.come3s-conferences.orgnih.govresearchgate.net. Mutations in PIK3CA, which encodes the catalytic subunit of PI3K, can lead to constitutive activation of this pathway, promoting cell survival and proliferation even in the presence of BTK inhibition mdpi.come3s-conferences.orgnih.gov. Preclinical studies have shown that activation of the PI3K/AKT pathway is significantly increased in pirtobrutinib-resistant cell lines, and targeting this pathway can overcome resistance nih.gov. Other non-BTK mutations observed in patients progressing on pirtobrutinib include those in PLCG2, TP53, NOTCH1, and BCL2, which can contribute to resistance by activating pathways independent of BTK or promoting cellular survival mdpi.comonclive.comonclive.comashpublications.orgtargetedonc.com.
Role of Tumor Microenvironment in Preclinical Resistance
The tumor microenvironment (TME) plays a crucial role in supporting the survival and proliferation of malignant B cells and can contribute to both intrinsic and acquired resistance to targeted therapies like pirtobrutinib pharmacytimes.comhealthbooktimes.orgmdpi.comtandfonline.comx-mol.netashpublications.orgnih.gov. Interactions between tumor cells and components of the TME, such as stromal cells, can provide pro-survival signals that bypass BTK inhibition mdpi.comnih.gov. While the exact mechanisms by which the TME confers resistance to pirtobrutinib in preclinical models are still being elucidated, studies with other BTK inhibitors have shown that adhesion to stromal cells can facilitate resistance mdpi.com. Modulating the cross-talk between leukemic cells and the TME is being explored as a strategy to overcome therapeutic resistance ashpublications.org.
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to pre-existing mechanisms within cancer cells that limit the initial effectiveness of pirtobrutinib. While the search results primarily highlight acquired resistance, some factors present at baseline can influence the response to pirtobrutinib. For instance, baseline genomic alterations, such as mutations in TP53, SF3B1, ATM, NOTCH1, PLCG2, and BCL2, have been observed in patients prior to pirtobrutinib treatment onclive.comtargetedonc.com. Although baseline genomic features were not found to definitively predict responses with pirtobrutinib in one study, the presence of certain mutations, particularly in PLCG2, has been associated with reduced response rates to non-covalent BTK inhibitors ashpublications.org. Preclinical models utilizing BTK knock-out have also been used to mimic intrinsic resistance, demonstrating the activation of bypass pathways like PI3K/AKT in the absence of functional BTK nih.gov.
Methodologies for Studying Resistance in Preclinical Models
Preclinical studies are essential for understanding the mechanisms of resistance to pirtobrutinib and developing strategies to overcome them. Various methodologies are employed to investigate resistance in laboratory settings.
Development of Resistant Cell Lines
A common approach to studying acquired resistance is the development of resistant cell lines. This involves exposing sensitive cancer cell lines to increasing concentrations of pirtobrutinib over time, selecting for cells that can survive and proliferate in the presence of the drug nih.govashpublications.orgtargetedonc.com. These resistant cell lines can then be characterized genetically and phenotypically to identify the underlying resistance mechanisms. For example, resistant MEC-1 cell lines have been established by chronic exposure to pirtobrutinib, revealing the activation of the PI3K/AKT pathway as a resistance mechanism nih.gov. Similarly, REC-1 cell lines resistant to non-covalent BTK inhibitors, including pirtobrutinib, have been generated and used to identify acquired BTK and PLCG2 mutations, as well as increased expression of IGF1R ashpublications.org. These resistant cell line models serve as valuable tools for dissecting the molecular basis of resistance and evaluating novel therapeutic strategies.
Table 1: Examples of Acquired Resistance Mutations to Pirtobrutinib
| Gene | Mutation(s) | Mechanism | Source(s) |
| BTK | V416L, A428D, M437R, T474I, L528W, G409R | Impaired pirtobrutinib binding to BTK | nih.govesmo.orgmdpi.comashpublications.orgmemoinoncology.comnih.govashpublications.org |
| PLCG2 | Various activating mutations | Activation of downstream signaling bypassing BTK | esmo.orgmdpi.commdpi.comtandfonline.comashpublications.orgonclive.comonclive.comashpublications.orgtargetedonc.com |
| PIK3CA | Mutations leading to pathway activation | Activation of PI3K-AKT pathway bypassing BTK | mdpi.come3s-conferences.orgnih.govresearchgate.netashpublications.org |
| TP53 | Mutations | Associated with aggressive disease and potential broader resistance | onclive.comonclive.comashpublications.orgtargetedonc.comnih.gov |
| NOTCH1 | Mutations | Associated with aggressive disease and potential broader resistance | onclive.comonclive.comashpublications.orgtargetedonc.com |
| BCL2 | Mutations | Promotion of cellular survival | onclive.comonclive.comashpublications.orgtargetedonc.com |
Table 2: Preclinical Models for Studying Pirtobrutinib Resistance
| Model Type | Description | Key Findings Related to Resistance | Source(s) |
| Resistant Cell Lines | Cancer cell lines (e.g., MEC-1, REC-1) exposed to increasing drug concentrations | Identification of acquired BTK and PLCG2 mutations, activation of PI3K/AKT pathway, increased IGF1R expression | nih.govashpublications.orgtargetedonc.com |
| BTK Knock-out Cells | Cell lines with BTK gene silenced (e.g., using CRISPR-Cas9) | Mimics intrinsic resistance, reveals activation of bypass pathways like PI3K/AKT | nih.gov |
| Patient-Derived Cells | Primary cells from patients progressing on pirtobrutinib | Confirmation of acquired BTK and non-BTK mutations, increased BCR signaling pathway activation at progression | esmo.orgmdpi.comnih.gov |
| Xenograft Models | Human cancer cells implanted in mice (e.g., MCL xenografts) | Evaluation of drug combinations to overcome resistance in vivo | targetedonc.comhaematologica.org |
Genetic Sequencing of Resistant Preclinical Models
Genetic sequencing technologies, such as next-generation sequencing (NGS), play a vital role in identifying genomic alterations that confer resistance to targeted therapies in preclinical models. By comparing the genetic profiles of parental, sensitive cell lines or tumor models with their acquired resistant counterparts, researchers can pinpoint mutations, amplifications, or deletions associated with reduced drug sensitivity.
In a preclinical study investigating pyrotinib (B611990) in luminal/HER2-low breast cancer, gene sequencing analysis indicated that the presence of a PIK3CA mutation at baseline was linked to a poorer response to pyrotinib combined with chemotherapy nih.gov. This suggests that pre-existing genetic alterations in the PI3K pathway can influence the effectiveness of pyrotinib.
Furthermore, in a phase II trial involving lung adenocarcinoma patients with HER2 mutations treated with pyrotinib, NGS analysis of circulating tumor DNA (ctDNA) upon disease progression revealed potential mechanisms of acquired resistance. These included the loss of the activating HER2 mutation, the appearance of HER2 amplification, and the emergence of aberrations in other genes such as EGFR, MET, KRAS, and BRAF nih.gov. These findings from a study including preclinical aspects highlight how tumor cells can develop resistance through various genetic alterations, either by modulating the target itself (HER2) or by activating alternative signaling pathways (EGFR, MET, KRAS, BRAF).
Studies on resistance to other HER family TKIs in preclinical models further illustrate the utility of genetic sequencing. For instance, resistance to third-generation EGFR-TKIs in NSCLC preclinical models has been associated with the emergence of various genetic alterations. These include on-target mutations in EGFR (e.g., C797S), as well as alterations in bypass signaling pathways such as copy number gains or mutations in MAPK1, CRKL, NRAS, and KRAS nih.gov. Similarly, genetic alterations in BRCA1/2 and other homologous recombination repair genes have been identified as mechanisms of resistance to PARP inhibitors in preclinical models wikidata.orgfrontiersin.org. These examples underscore the diverse genetic landscape of acquired resistance and the power of sequencing to uncover these alterations in preclinical settings.
Proteomic and Phosphoproteomic Profiling
Proteomic and phosphoproteomic profiling provide insights into the dynamic changes in protein expression and phosphorylation that occur in resistant cells, offering a functional view of resistance mechanisms. Proteomics examines the global protein abundance, while phosphoproteomics specifically focuses on phosphorylation events, which are critical for regulating protein activity and cellular signaling.
While detailed proteomic and phosphoproteomic studies specifically focused on identifying resistance mechanisms to Pirotinib (B610119) in preclinical models are not extensively reported in the provided search results, studies on other TKIs with similar targets demonstrate the valuable information these techniques can provide. For example, a study combining pyrotinib with albumin-bound paclitaxel (B517696) noted that proteomic analyses showed dynamic changes in protein expression, with some proteins correlating with progression-free survival bohrium.com. Although the specific resistance-driving protein changes were not detailed here, this indicates the application of proteomics in pyrotinib research.
In the broader context of TKI resistance in preclinical models, proteomic and phosphoproteomic analyses have been instrumental in uncovering key mechanisms. Studies on EGFR-TKI resistant NSCLC cell lines using mass spectrometry-based proteomics and phosphoproteomics have revealed a wide range of dysregulated proteins and signaling pathways. These include the activation of bypass and crosstalk signaling pathways, such as the PI3K/AKT and MAPK pathways, and changes in cellular phenotype like epithelial-to-mesenchymal transition (EMT) mdpi.comnih.gov. For instance, phosphoproteomic analysis in osimertinib-resistant NSCLC cells identified the activation of the p21-activated kinase 2 (PAK2)/β-catenin axis researchgate.net. Other studies have shown upregulation of alternative receptor tyrosine kinases like AXL, MET, and HER3 in TKI-resistant preclinical models through proteomic approaches mdpi.comnih.govucsf.eduoncotarget.commdpi.com.
Quantitative phosphoproteomic analysis has also been used to characterize acquired resistance to other TKIs like pazopanib (B1684535) and dasatinib, revealing altered phosphorylation in pathways such as cytoskeletal regulation and insulin (B600854) receptor/IGF-1R signaling mdpi.comnih.gov. These studies highlight how changes in protein phosphorylation can indicate the activation of alternative signaling cascades that bypass the inhibited target, contributing to resistance.
The application of these technologies in preclinical models allows for the identification of altered protein expression levels, post-translational modifications (especially phosphorylation), and activated signaling networks in resistant cells. This information can pinpoint key proteins and pathways driving resistance, suggesting potential targets for combination therapies to overcome or prevent the emergence of resistance to this compound.
Pirotinib in Combination Preclinical Strategies
Rationale for Combination Therapy
The rationale behind combining Pirotinib (B610119) with other therapeutic agents in preclinical settings is multifaceted, primarily focusing on improving treatment outcomes and addressing the inherent challenges of cancer therapy.
Overcoming Resistance Mechanisms
Cancer cells can develop resistance to targeted therapies, limiting their long-term effectiveness nih.govnih.gov. Combination strategies involving this compound are investigated to circumvent or overcome these resistance mechanisms. By simultaneously targeting multiple pathways or components involved in cancer cell survival and growth, the likelihood of resistance emerging or persisting can be reduced kyinno.com. For instance, the potential of this compound to overcome trastuzumab resistance has been explored, suggesting that pan-HER TKIs like this compound may be effective in patients who have developed resistance to trastuzumab e-crt.org. Mechanisms of trastuzumab resistance can include the presence of HER2 carboxy-terminal fragment p95HER2 and the HER2Δ16 variant e-crt.org.
Enhancing Anti-tumor Efficacy
Combining agents with different mechanisms of action can lead to enhanced anti-tumor efficacy compared to single-agent treatment kyinno.com. Preclinical studies aim to identify combinations where this compound's inhibitory effects on HER receptors are augmented by the actions of other drugs, resulting in more potent inhibition of tumor cell proliferation and survival nih.gov. Studies have shown that pyrotinib-based combination therapy can demonstrate significant clinical benefit, with improved objective response rates and progression-free survival compared to monotherapy in certain cancer types mdpi.com. Combining a small molecule intracellular HER-2 inhibitor like this compound with an extracellular antibody like trastuzumab has shown strong HER-2 inhibition ability news-medical.net.
Exploiting Synergistic Interactions
Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects kyinno.com. Preclinical research investigates combinations where this compound interacts synergistically with other drugs, leading to a disproportionately enhanced anti-tumor response core.ac.uk. This synergistic interaction can potentially allow for lower doses of each agent, potentially reducing toxicity while maintaining or improving efficacy kyinno.com. Studies have explored the synergistic effects of this compound and trastuzumab combination treatment, showing that this combination more effectively inhibited cell growth and potentiated membrane HER2 ubiquitination and downregulation compared to either agent alone, particularly in HER2-dependent breast cancer models nih.govnih.gov.
Preclinical Combinations with Other Targeted Agents
Preclinical studies have evaluated this compound in combination with various targeted agents to assess the potential for improved therapeutic outcomes.
Tyrosine Kinase Inhibitors (e.g., Lapatinib)
This compound, as an irreversible pan-HER inhibitor, has been investigated in combination with other tyrosine kinase inhibitors (TKIs), such as Lapatinib, which is a reversible EGFR and HER2 TKI cancernetwork.commdpi.com. Preclinical comparisons between this compound and Lapatinib in combination with other agents, such as capecitabine (B1668275), have been conducted to evaluate their relative efficacy cancernetwork.comresearchgate.netnih.gov. Studies have shown that this compound combined with capecitabine demonstrated superior clinical benefit, including higher objective response rates and longer progression-free survival, compared to Lapatinib combined with capecitabine in previously treated patients with HER2-positive metastatic breast cancer cancernetwork.comresearchgate.netnih.gov.
Preclinical Combinations with Chemotherapeutic Agents
Preclinical studies have demonstrated promising results for Pyrotinib (B611990) in combination with chemotherapeutic agents, particularly in the context of breast cancer. Investigations in luminal/HER2-low breast cancer models have indicated a synergistic anti-tumor effect when Pyrotinib is combined with chemotherapy wikipedia.orgwikipedia.org.
Synergistic Anti-tumor Effects: In vitro and in vivo preclinical experiments using luminal/HER2-low (IHC 2+/FISH-negative) breast cancer models showed that while Pyrotinib monotherapy exhibited significant anti-tumor activity, this activity was further enhanced when combined with chemotherapy wikipedia.org. Consistent results were observed in patient-derived xenograft (PDX) models, where combination therapy demonstrated a synergistic anti-tumor effect in luminal/HER2-low (IHC 2+/FISH-negative) models wikipedia.org. This synergistic effect was not substantial in luminal/HER2-low (IHC 1+) breast cancer cells and models wikipedia.org.
Chemotherapeutic Agents in Combination: The preclinical findings supported the investigation of Pyrotinib in combination with commonly used chemotherapeutic regimens. In an associated phase 2 trial that followed preclinical studies, neoadjuvant Pyrotinib was combined with epirubicin-cyclophosphamide followed by docetaxel (B913) in women with luminal/HER2-low high-risk early breast cancer wikipedia.orgwikipedia.org. Additionally, a preclinical study and phase 2 trial mentioned "this compound" (likely Pyrotinib) in combination with capecitabine for breast cancer brain metastasis wikipedia.org.
These preclinical data highlight the potential of combining Pyrotinib with standard chemotherapy regimens to improve anti-tumor responses in specific breast cancer subtypes.
| Preclinical Model Type | HER2 Status (IHC/FISH) | Combination Therapy | Observed Effect | Source |
|---|---|---|---|---|
| In vitro breast cancer cells | Luminal/HER2-low (IHC 2+/FISH-negative) | Pyrotinib + Chemotherapy | Enhanced anti-tumor activity | wikipedia.org |
| In vivo breast cancer models (PDX) | Luminal/HER2-low (IHC 2+/FISH-negative) | Pyrotinib + Chemotherapy | Synergistic anti-tumor effect | wikipedia.org |
| In vitro breast cancer cells | Luminal/HER2-low (IHC 1+) | Pyrotinib + Chemotherapy | No substantial synergy | wikipedia.org |
| In vivo breast cancer models (PDX) | Luminal/HER2-low (IHC 1+) | Pyrotinib + Chemotherapy | No synergistic effect | wikipedia.org |
| Preclinical breast cancer brain metastasis models | Not specified | "this compound" (likely Pyrotinib) + Capecitabine | Investigated | wikipedia.org |
Emerging Combination Strategies (e.g., Immunotherapy in Preclinical Models)
Emerging preclinical strategies involving Pyrotinib include combinations with immunotherapy, driven by the observed effects of Pyrotinib on the tumor immune microenvironment.
Pirotinib Derivatives and Structure Activity Relationship Sar Research
Design and Synthesis of Novel Pirotinib (B610119) Analogs
The design and synthesis of novel this compound analogs are crucial steps in optimizing its therapeutic profile. This process involves creating new compounds that are structurally similar to this compound but with specific modifications aimed at improving target binding, metabolic stability, or other desirable properties. Medicinal chemists utilize various synthetic routes to construct these analogs, often exploring variations in substituents, core scaffold modifications, and linker regions. The synthesized compounds are then subjected to biological evaluation to determine the impact of these structural changes on their activity. The goal is to identify analogs with superior pharmacological properties compared to the parent compound rsc.orgrsc.org.
Rational Drug Design Approaches for this compound Optimization
Rational drug design plays a significant role in the optimization of this compound. This approach involves using the knowledge of the three-dimensional structure of the target protein, CSF1R, and its interaction with this compound to guide the design of new analogs parssilico.comwikipedia.orgazolifesciences.com. Techniques such as structure-based drug design, which utilizes information from X-ray crystallography or other structural methods, allow researchers to visualize the binding pocket of CSF1R and design molecules that fit more optimally and interact favorably with key amino acid residues wikipedia.orgazolifesciences.com. Ligand-based approaches, which rely on the properties of known active compounds like this compound, are also employed to design new molecules with similar or improved activity profiles frontiersin.orgnih.gov. These approaches often involve the use of computational tools to predict binding affinity and other relevant properties before synthesis.
In Vitro and In Vivo Evaluation of Analog Activity
Following the design and synthesis of this compound analogs, their biological activity is rigorously evaluated through in vitro and in vivo studies. In vitro assays are conducted in controlled laboratory settings, often using cell lines that express the target protein, CSF1R. These studies assess the potency of the analogs in inhibiting CSF1R activity, their selectivity against other kinases, and their effects on cellular processes influenced by CSF1R signaling, such as cell proliferation and survival nih.govplos.orgplos.org. Cellular assays can provide data on IC50 values (half-maximal inhibitory concentration), which indicate the concentration of the compound required to inhibit 50% of the target activity.
In vivo studies are then performed in animal models, typically rodents, to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of promising analogs in a more complex biological system nih.govub.ac.idbrieflands.com. These studies can assess the ability of the analogs to reach the target tissue, their metabolic fate, and their effectiveness in relevant disease models, such as TGCT xenografts nih.gov. In vivo evaluations provide crucial data on the therapeutic potential of the analogs and help identify candidates for further preclinical and clinical development.
Computational Modeling and Molecular Dynamics Studies related to this compound and its Targets
Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental studies in this compound research mdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. These techniques provide atomic-level insights into the interactions between this compound or its analogs and their target protein, CSF1R. Molecular docking studies predict the likely binding orientation and affinity of a ligand within the target's binding site mdpi.comfrontiersin.orgfrontiersin.org. MD simulations extend this by simulating the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the interaction, conformational changes in the protein upon ligand binding, and the role of solvent molecules mdpi.comfrontiersin.orgnih.gov.
These computational approaches can help explain observed SAR, predict the binding of novel analogs, and guide the design of compounds with improved binding characteristics. They can also be used to study the effects of mutations in the target protein on ligand binding, which is relevant for understanding potential resistance mechanisms frontiersin.orgfrontiersin.org. Techniques such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations can estimate the binding free energy, providing a quantitative measure of the strength of the interaction frontiersin.org.
Pharmacokinetic and Pharmacodynamic Research Methodologies in Preclinical Studies
Analytical Method Development for Pyrotinib (B611990) Quantification in Biological Matrices (e.g., UPLC-MS/MS)
Accurate and sensitive analytical methods are essential for quantifying drug concentrations in biological samples from preclinical studies. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for this purpose due to its high sensitivity, specificity, and speed mrc.ac.ukuni.lu.
A validated UPLC-MS/MS method has been established for the determination of pyrotinib concentration in human plasma, which is a methodology applicable and often adapted for preclinical biological matrices like animal plasma or tissue homogenates mrc.ac.ukinvivochem.cn. The method typically involves sample preparation steps such as protein precipitation to extract the analyte from the biological matrix mrc.ac.uk. Chromatographic separation of pyrotinib from endogenous compounds and potential metabolites is achieved using a UPLC system, often with a C18 column mrc.ac.ukinvivochem.cn. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity uni.lu.
Validation of such a method in preclinical studies involves assessing parameters like specificity, linearity, accuracy, precision, recovery, and matrix effect in the relevant biological matrix from the animal species used mrc.ac.ukinvivochem.cn. For pyrotinib, a UPLC-MS/MS method for plasma quantification demonstrated good selectivity and linearity over a specific concentration range mrc.ac.ukinvivochem.cn. The accuracy of the UPLC-MS/MS method for determining pyrotinib in human plasma has been confirmed following regulatory guidelines mrc.ac.ukinvivochem.cn.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical ADME studies are conducted to understand the fate of a drug within an animal organism. These studies provide critical data on how the drug is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and subsequently excreted from the body.
While detailed quantitative preclinical ADME data specifically for pyrotinib across various animal species is not extensively provided in the immediate search results, general principles of TKI ADME and some pyrotinib-specific findings can be discussed. Preclinical ADME studies typically involve administering the drug to animal models (e.g., rodents, dogs, monkeys) and collecting biological samples (blood, plasma, urine, feces, tissues) over time. The concentration of the parent drug and its metabolites in these samples is then determined using validated analytical methods like UPLC-MS/MS.
Absorption studies assess the rate and extent to which pyrotinib enters the systemic circulation after administration, typically orally for an oral TKI. Distribution studies investigate how pyrotinib is distributed throughout the body, including its binding to plasma proteins and its presence in different tissues. In vivo and in vitro studies have indicated a high plasma protein binding rate for pyrotinib, ranging from 86.9% to 99.7%, with a portion covalently bound to human plasma protein. Metabolism studies identify the metabolic pathways and enzymes involved in the biotransformation of pyrotinib, primarily in the liver, and characterize the structures of any significant metabolites. Excretion studies determine the routes and rates by which pyrotinib and its metabolites are eliminated from the body, typically via urine and feces.
Preclinical ADME data for pyrotinib contributes to understanding its bioavailability in different species and how it might behave in humans, although species differences in ADME can exist.
Population Pharmacokinetic (PPK) Modeling in Preclinical Research
Population pharmacokinetic (PPK) modeling is a powerful tool used to analyze PK data from a group of individuals (or animals in preclinical settings) to characterize the typical PK profile of a drug and identify sources of variability within the population. In preclinical research, PPK modeling can be applied to data from animal studies to better understand inter-animal variability and inform the design of subsequent studies.
While the provided search results primarily discuss population pharmacokinetic modeling of pyrotinib in patients with HER2-positive breast cancer, the methodologies employed are directly relevant to preclinical PPK research frontiersin.orgmrc.ac.ukinvivochem.cn. These studies typically utilize nonlinear mixed-effects modeling (NONMEM) to analyze pooled concentration-time data frontiersin.orgmrc.ac.uk.
In the clinical PPK studies of pyrotinib, a one-compartment model with first-order absorption and elimination adequately described the pharmacokinetic profile frontiersin.orgmrc.ac.ukinvivochem.cn. Covariates such as age, total protein levels, and concomitant medications were evaluated for their influence on pyrotinib's PK parameters frontiersin.orginvivochem.cn. For example, patient age and total protein levels were found to affect the apparent volume of distribution, and concomitant use of montmorillonite (B579905) was shown to decrease pyrotinib bioavailability frontiersin.org. Low serum total protein was also suggested to reduce the clearance rate of pyrotinib invivochem.cn.
While these specific findings are from clinical data, the application of a one-compartment model, the investigation of covariates, and the use of nonlinear mixed-effects modeling are standard methodologies in preclinical PPK analysis to characterize drug behavior and variability in animal populations. Such preclinical PPK models can help optimize study designs and provide parameters for translational PK/PD modeling.
An example of parameters estimated in a pyrotinib population PK study (in patients) includes clearance (CL/F) and apparent volume of distribution (V/F) invivochem.cn.
| Parameter | Estimated Value | Unit |
| CL/F | 88.8 * e^(TP/67.2) * 0.376 | L/h |
| V/F | 3940 | L |
| Ka | 0.357 FIXED | h⁻¹ |
Note: These parameters were derived from a clinical population PK study of pyrotinib invivochem.cn.
Translational Pharmacodynamics in Preclinical Models
Translational pharmacodynamics in preclinical research aims to establish relationships between drug exposure and pharmacological effect in animal models that can be used to predict efficacy and guide dose selection in humans. This often involves studying the drug's effect on its molecular target and downstream signaling pathways, as well as its impact on disease markers or tumor growth in relevant animal models.
Preclinical models, such as cell lines and patient-derived xenografts (PDX) in immunocompromised mice, are commonly used to evaluate the pharmacodynamic effects of targeted therapies like pyrotinib. These models allow researchers to investigate the drug's ability to inhibit the activity of its targets (EGFR, HER2, HER4) and to assess its anti-tumor activity frontiersin.org.
Studies have shown that pyrotinib can effectively inhibit the proliferation of HER2-positive breast cancer cells in vitro and in vivo frontiersin.org. Preclinical experiments have also indicated a synergistic anti-tumor effect when pyrotinib is combined with chemotherapy in luminal/HER2-low breast cancer models. These findings provide preclinical evidence of pyrotinib's pharmacodynamic activity.
Translational PD approaches often involve developing PK/PD models that link drug concentrations (from PK studies) to observed pharmacological effects in preclinical models. These models can help quantify the relationship between exposure and response and predict the exposure levels required for a desired effect in humans. For example, translational PK/PD modeling using preclinical data has been used for other TKIs to predict target inhibition and tumor growth inhibition, informing clinical dose selection. While specific details of such comprehensive translational PD modeling for pyrotinib were not extensively found in the provided snippets, the preclinical demonstration of anti-tumor effects and synergy provides a basis for such translational efforts.
The goal of translational PD is to bridge the gap between preclinical findings and clinical outcomes, although the translation rate from animal models to successful clinical treatments can be challenging due to the complexity of human diseases.
Biomarker Discovery and Validation in Preclinical Pirotinib Research
Identification of Predictive Biomarkers for Pirotinib (B610119) Response in Preclinical Models
The identification of predictive biomarkers for this compound response in preclinical models is a crucial step in personalized medicine. Preclinical studies using various models, including in vitro cell lines, patient-derived organoids, and in vivo patient-derived xenografts (PDX), are employed to uncover potential indicators of sensitivity or resistance to this compound crownbio.comcrownbio.com.
Research has explored the role of HER2 status in predicting this compound efficacy. Preclinical experiments have investigated the impact of this compound in luminal/HER2-low (IHC 1+), luminal/HER2-low (IHC 2+/FISH-negative), and luminal/HER2-positive (IHC 3+) breast cancer models nih.gov. These studies observed that this compound monotherapy and combination therapy showed pronounced anti-tumor efficacy in luminal/HER2-low (IHC 2+/FISH-negative) models and luminal/HER2-positive models, but not in luminal/HER2-low (IHC 1+) models nih.gov. This suggests that the level of HER2 expression, even within the "low" category, might influence this compound sensitivity.
Beyond HER2 status, other potential biomarkers are being investigated. The status of PIK3CA has been identified as a potential predictive biomarker for response to this compound combined with chemotherapy, warranting further validation nih.gov. Preclinical studies also analyze changes in the immune microenvironment following this compound treatment, observing effects on infiltrating CD8+ T cells and macrophages, which could serve as biomarkers nih.gov.
Identifying predictive biomarkers from in vitro screening involves correlating pharmacology data with genomic baseline information such as gene expression, gene mutation, and copy number variation data crownbio.com. This can lead to the identification of single genes, composite biomarker sets, or pathway/network signatures that differentiate sensitive and insensitive cell lines crownbio.com.
Mechanisms of Biomarker Utility in this compound Sensitivity and Resistance
Understanding the mechanisms by which biomarkers influence this compound sensitivity and resistance is vital for developing strategies to overcome treatment failure. This compound is known to irreversibly inhibit multiple receptor tyrosine kinases of the ERBB family, including HER1, HER2, and HER4 frontiersin.org. Biomarkers can shed light on how alterations in these receptors or downstream signaling pathways affect this compound's effectiveness.
Resistance to HER2 inhibitors, including TKIs like this compound, can arise through various mechanisms. These can involve alterations at the receptor level, within downstream signaling pathways, or within the tumor microenvironment mdpi.com. For instance, truncated versions of HER2, such as p95HER2, have been associated with poor prognosis and resistance to HER2-targeted therapies mdpi.com. Mutations in the HER2 kinase domain can also confer resistance to TKIs like Lapatinib, highlighting the importance of assessing mutational status as a potential resistance biomarker mdpi.com.
Mechanisms of resistance can also involve the activation of alternative signaling pathways that bypass the HER family inhibition frontiersin.org. These can include the MAP kinase, PI3K/Akt, JAK/STAT, or WNT signaling pathways, leading to restored proliferation and decreased apoptosis in cancer cells frontiersin.org. Identifying biomarkers within these pathways can help predict or understand acquired resistance to this compound.
In the context of combination therapy, biomarkers can indicate how this compound interacts with other agents and how resistance to the combination might emerge. For example, the potential predictive role of PIK3CA status in response to this compound combined with chemotherapy suggests that alterations in the PI3K pathway may influence the outcome of this combination nih.gov.
Preclinical studies also investigate non-genetic mechanisms of resistance, which can be reversible frontiersin.orgyoutube.com. For example, changes in oxidative phosphorylation have been observed in resistant cells youtube.com. Epigenetic mechanisms, such as the role of histone deacetylases, can also contribute to resistance youtube.com. Biomarkers reflecting these non-genetic alterations could provide insights into overcoming resistance.
Methodologies for Biomarker Validation in In Vitro and In Vivo Preclinical Systems
Validating identified biomarkers in preclinical systems is essential to ensure their reliability and translational potential crownbio.comcrownbio.com. A combination of in vitro and in vivo approaches is typically employed for this purpose crownbio.com.
In vitro validation methodologies often involve using large panels of well-characterized cancer cell lines or tumor organoids crownbio.com. By correlating drug sensitivity data with molecular profiles (genomics, transcriptomics, proteomics), researchers can validate the predictive value of potential biomarkers crownbio.comcrownbio.com. High-throughput screening assays can rapidly identify biomarkers related to drug absorption, metabolism, and toxicity crownbio.com. CRISPR-based functional genomics can be used to identify genetic biomarkers influencing drug response by systematically modifying genes in cell-based models crownbio.com.
In vivo validation is commonly performed using patient-derived xenograft (PDX) models and humanized models, which better replicate the tumor microenvironment and human disease conditions crownbio.comcrownbio.com. These models are crucial for validating cancer biomarkers and assessing drug resistance mechanisms in a more complex system crownbio.com. Validation in vivo can involve assessing the correlation between biomarker expression or status and tumor response to this compound treatment crownbio.com. Advanced imaging techniques, such as PET/MRI, can also be used to track real-time biomarker activity in live animal models, enhancing translational research crownbio.com.
Integrating multi-omics approaches, which combine data from genomics, proteomics, and metabolomics, is increasingly used to refine biomarker validation crownbio.com. This provides a more comprehensive understanding of disease mechanisms and treatment responses, leading to biomarkers with greater predictive accuracy crownbio.com.
Methodologies for biomarker validation should aim to ensure that the identified biomarkers are sensitive, specific, and reproducible in their intended preclinical use crownbio.com. This involves rigorous statistical analysis and careful consideration of the biological variability within preclinical models nih.gov.
Future Directions and Research Gaps in Pirotinib Preclinical Development
Exploration of Pirotinib's Efficacy in Novel Preclinical Disease Models
The initial preclinical evaluation of This compound (B610119) focused on its efficacy against certain types of EGFR mutation-induced non-small cell lung cancer (NSCLC) nih.gov. However, a significant research gap exists in comprehensively exploring this compound's potential efficacy in a wider array of preclinical disease models. This includes investigating its activity in:
Other cancer types driven by EGFR alterations or potentially susceptible to pan-EGFR inhibition: Evaluating this compound in preclinical models of other solid tumors known to express or be dependent on EGFR signaling could reveal new potential indications.
Models representing diverse genetic backgrounds and molecular subtypes: Assessing efficacy in models with varying co-mutations or different molecular characteristics within EGFR-driven cancers can help identify patient populations most likely to respond.
Models of rare cancers: Exploring this compound's activity in preclinical models of rare cancers with identified EGFR dysregulation could provide therapeutic options for underserved patient groups.
Immunotherapy combination models: Given the increasing interest in combination therapies, evaluating this compound's efficacy in preclinical models designed to assess synergy with immunotherapies is a critical future direction. Preclinical data from other agents, such as novel antibody-drug conjugates, are being presented to show potential in overcoming resistance mechanisms and exhibiting anti-tumor activity in various cancer types, suggesting broader applicability. Similarly, next-generation microbiome therapies are being explored in preclinical models to improve responses to immunotherapies.
Exploring these novel preclinical disease models is essential to fully understand the breadth of this compound's potential therapeutic applications beyond its initial focus.
Advanced Preclinical Modeling (e.g., Organoids, Microfluidic Systems)
Traditional preclinical models, such as two-dimensional cell cultures and standard xenograft models, have limitations in fully recapitulating the complexity of human tumors and their microenvironment. Advanced preclinical models offer promising avenues to bridge this gap and provide more physiologically relevant insights into this compound's activity.
Organoids: Three-dimensional organoid cultures derived from patient tissues or stem cells can better mimic the architecture, cellular heterogeneity, and physiological functions of human organs and tumors. Utilizing patient-derived organoids (PDOs) from various cancer types could allow for more accurate prediction of this compound's clinical efficacy and patient response. Studies using organoids are valuable for studying rare diseases, including the role of causal mutations in disease development and progression.
Microfluidic Systems (Organs-on-Chips): These systems integrate microfluidics with cell culture, including organoids, to create dynamic microenvironments that simulate blood flow, mechanical forces, and interactions between different cell types within a tumor or organ. Organoids-on-chips can serve as reliable platforms for preclinical drug screening and personalized medicine by accurately constructing in vitro tumor models that reproduce pathological and physiological processes. Combining microfluidics and organoids offers significant potential for more realistic simulations of human biology and enables precise investigation of mechanical and biochemical cues involved in disease progression.
Implementing these advanced preclinical models in this compound research can provide more robust data on its efficacy, pharmacodynamics, and potential for overcoming resistance in a context that more closely resembles the human body.
Deepening Understanding of Resistance Mechanisms at a Molecular Level
Resistance to targeted therapies, including EGFR TKIs, is a major challenge in cancer treatment. While initial preclinical studies might have identified some mechanisms, a deeper understanding of how cancer cells develop resistance to this compound at a molecular level is a critical research gap. Future preclinical research should focus on:
Identifying both primary and acquired resistance mechanisms: Investigating the molecular alterations present in tumors that are intrinsically resistant to this compound (primary resistance) and those that develop resistance after initial sensitivity (acquired resistance).
Elucidating the role of genetic alterations: Identifying specific mutations, amplifications (e.g., MET or HER2 amplification in EGFR TKI resistance), or deletions that confer resistance to this compound.
Investigating epigenetic modifications: Exploring how changes in DNA methylation, histone modifications, and other epigenetic mechanisms contribute to this compound resistance.
Understanding the impact of the tumor microenvironment: Studying how interactions between cancer cells and components of the tumor microenvironment, such as stromal cells and immune cells, influence this compound sensitivity and the development of resistance.
Identifying bypass signaling pathways: Discovering alternative signaling pathways that become activated and allow cancer cells to survive and grow despite this compound-mediated EGFR inhibition.
Multiple strategies, including CRISPR/Cas9 screens, are being used to predict and investigate the molecular mechanisms underlying drug resistance in preclinical models. Gaining a comprehensive understanding of these molecular mechanisms is vital for developing strategies to overcome or prevent resistance to this compound, potentially through combination therapies or the design of next-generation agents.
Designing Next-Generation this compound Analogs with Enhanced Profiles
Based on a deeper understanding of this compound's mechanism of action, potential limitations, and resistance mechanisms, a future direction involves the rational design of next-generation this compound analogs. This could aim to develop compounds with:
Improved potency or selectivity: Designing analogs with enhanced inhibitory activity against EGFR or improved selectivity for specific mutant forms of EGFR could increase efficacy and reduce off-target effects.
Activity against resistant clones: Developing analogs specifically designed to overcome identified resistance mechanisms, such as mutations in the EGFR kinase domain or activation of bypass pathways. Preclinical data on next-generation ALK inhibitors, for example, show their potential to salvage patients with acquired resistance to earlier TKIs. Similarly, novel ADCs are being developed with the potential to overcome resistance mechanisms.
Improved pharmacokinetic or pharmacodynamic properties: Modifying the chemical structure to enhance absorption, distribution, metabolism, or excretion, or to achieve more sustained target inhibition.
Reduced potential for off-target toxicities: Designing analogs with a better safety profile based on insights gained from preclinical studies of this compound.
The design and evaluation of such analogs in preclinical models are crucial steps in building a pipeline of potentially more effective and safer EGFR-targeted therapies. Preclinical investigations need to focus on qualifying assay methodology and tissue handling for reliable data to inform further agent development.
Integrating Artificial Intelligence and Machine Learning in this compound Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, offering powerful tools that can accelerate and enhance preclinical research. Future directions for this compound's preclinical development should involve leveraging these technologies for:
Target identification and validation: AI can analyze large biological datasets to identify new targets or pathways that are critical in this compound-sensitive or resistant tumors. Machine learning models can predict interactions between targets and potential drug candidates.
Virtual screening and lead optimization: AI algorithms can rapidly screen vast libraries of compounds to identify potential this compound analogs with desired properties and optimize their structures for improved efficacy and safety.
Predicting efficacy and toxicity: ML models can be trained on preclinical data to predict the potential efficacy and toxicity of this compound or its analogs in different disease models or patient populations.
Understanding resistance mechanisms: AI can help analyze complex genomic and molecular data to identify patterns and predict the emergence of resistance mechanisms to this compound.
Designing novel preclinical experiments: AI can assist in designing more efficient and informative preclinical studies by optimizing experimental parameters and predicting outcomes.
Q & A
Q. What are the primary molecular targets of Pirotinib, and which experimental approaches confirm its target specificity?
this compound is a tyrosine kinase inhibitor targeting HER2 and EGFR pathways, with activity reported in PI3K/Akt/mTOR signaling . To validate specificity:
- Kinase profiling assays : Use recombinant kinase panels to measure inhibition percentages at varying concentrations (e.g., IC₅₀ calculations).
- Phosphorylation analysis : Western blotting or ELISA to assess downstream phosphorylation levels (e.g., HER2, EGFR, Akt) in treated vs. untreated cell lines.
- Competitive binding assays : Radiolabeled ATP analogs to quantify binding affinity shifts in the presence of this compound. Methodological Note: Include negative controls (e.g., non-target kinases) and validate assays across multiple cell models to minimize off-target artifacts .
Q. Which preclinical models are most appropriate for initial efficacy testing of this compound, and what endpoints should be prioritized?
- In vitro models : HER2/EGFR-overexpressing cell lines (e.g., SK-BR-3 for HER2, A549 for EGFR) with endpoints like proliferation (MTT assay), apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry).
- In vivo models : Xenograft mice implanted with target-positive tumors, prioritizing tumor volume reduction and survival metrics.
- Key controls : Include comparator agents (e.g., lapatinib for HER2) and vehicle-treated cohorts. Methodological Note: Follow NIH guidelines for animal studies, ensuring randomization and blinding to reduce bias .
Q. How should researchers design dose-response experiments to determine the optimal in vitro concentration of this compound?
- Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture full dose-response curves.
- Replicate experiments ≥3 times to account for biological variability.
- Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Validate results with orthogonal assays (e.g., colony formation vs. apoptosis assays). Methodological Note: Report raw data and statistical parameters (mean ± SD, R² values) per pharmaceutical reporting standards .
Advanced Research Questions
Q. What strategies are recommended for investigating this compound's synergistic effects with other targeted therapies in resistant cancer models?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1).
- Resistance models : Generate this compound-resistant cell lines via chronic exposure and test combination therapies (e.g., with PI3K inhibitors or chemotherapeutics).
- Mechanistic studies : RNA-seq or proteomics to identify pathway crosstalk (e.g., compensatory MAPK activation). Methodological Note: Pre-screen combinatorial toxicity in normal cell lines to exclude non-specific effects .
Q. How can contradictory findings regarding this compound's off-target effects be systematically analyzed and resolved?
- Systematic review : Apply PRISMA guidelines to aggregate data from preclinical and clinical studies, noting model-specific variables (e.g., cell line genetic background, dosing regimens) .
- Sensitivity analysis : Use meta-regression to assess whether discrepancies correlate with experimental conditions (e.g., serum concentration in cell culture).
- Functional validation : CRISPR/Cas9 knockout of suspected off-targets to confirm phenotypic rescue. Methodological Note: Address publication bias by including grey literature and negative datasets .
Q. What pharmacokinetic (PK) challenges arise when translating this compound efficacy from murine models to human trials, and how can these be methodologically addressed?
- Key challenges : Species-specific metabolic differences (e.g., cytochrome P450 activity), plasma protein binding variability.
- Solutions :
- Allometric scaling adjusted with physiologically based PK (PBPK) modeling.
- Microdosing studies in humans paired with LC-MS/MS for precise drug level quantification.
- Monitor metabolites via mass spectrometry to identify active or toxic derivatives.
Methodological Note: Cross-validate PK parameters in multiple animal models (e.g., rats, dogs) before Phase I trials .
Methodological Frameworks for Study Design
How can the PICOT framework structure research questions for this compound-based clinical trials?
- Population (P) : HER2-positive metastatic breast cancer patients with prior trastuzumab resistance.
- Intervention (I) : this compound (400 mg/day) + standard chemotherapy.
- Comparison (C) : Chemotherapy alone.
- Outcome (O) : Progression-free survival at 6 months.
- Time (T) : 12-month follow-up. Methodological Note: Use PICOT to guide database searches (e.g., MEDLINE, EMBASE) with Boolean operators for precision .
Q. What statistical practices ensure robustness in this compound-related data analysis?
- Power analysis : Predefine sample sizes using effect sizes from pilot studies (α = 0.05, β = 0.2).
- Multiple testing correction : Apply Bonferroni or Benjamini-Hochberg adjustments for omics datasets.
- Reproducibility : Share raw data and code repositories (e.g., GitHub) per FAIR principles. Methodological Note: Avoid "significant" without p-values; report exact values (e.g., p=0.023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
